molecular formula C12H11F3N2O2 B3007272 3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione CAS No. 58534-61-5

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione

Cat. No.: B3007272
CAS No.: 58534-61-5
M. Wt: 272.227
InChI Key: QXNTVEFIHAGSDS-UHFFFAOYSA-N
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Description

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione is a hydrazone derivative characterized by a pentane-2,4-dione backbone conjugated with a 3-(trifluoromethyl)phenyl hydrazine-ylidene group. Its molecular formula is C₁₂H₁₀F₃N₂O₂, and it features a planar hydrazone core stabilized by intramolecular hydrogen bonding .

Properties

IUPAC Name

(E)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7+,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVDHXZGQRRVNO-HOYLCWDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\N=NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Pharmacokinetics

Given its molecular weight of 27223, it is likely to have good oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Biological Activity

3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione (CAS Number: 58534-61-5) is a hydrazone derivative notable for its potential biological activities. With a molecular formula of C₁₂H₁₁F₃N₂O₂ and a molar mass of 272.22 g/mol, this compound has garnered interest in various fields of medicinal chemistry, particularly for its antimicrobial and enzyme inhibitory properties.

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The following table summarizes key physicochemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₁F₃N₂O₂
Molar Mass272.22 g/mol
Density1.27 ± 0.1 g/cm³ (predicted)
Boiling Point325.1 ± 52.0 °C (predicted)
pKa4.79 ± 0.10 (predicted)

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing primarily on its antimicrobial and enzyme inhibition capabilities.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Screening
In a comparative study involving several hydrazone derivatives, the compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 62.5 µM to over 250 µM depending on the specific strain tested . Notably, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focal point of research, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition Study
A study reported that derivatives similar to this compound exhibited IC50 values for AChE inhibition ranging from 27.04 µM to 106.75 µM. Some compounds showed lower IC50 values than rivastigmine, a clinically used AChE inhibitor . The structure-activity relationship indicated that the presence of the trifluoromethyl group significantly contributed to the inhibitory potency.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific target enzymes or microbial pathways. For instance, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which can be beneficial in neurodegenerative diseases . Furthermore, the antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s -CF₃ group contrasts with electron-donating (e.g., -OCH₃ in ) or strongly electron-withdrawing (e.g., -NO₂ in ) groups in analogs.

Electronic Effects and Reactivity

The -CF₃ group induces significant electron withdrawal, altering the electron density of the phenyl ring and adjacent hydrazone moiety. This contrasts with analogs:

  • Nitro Substituents : Stronger electron withdrawal than -CF₃, increasing electrophilicity and reactivity in nucleophilic substitutions .
  • Hydroxyl/Methoxy Groups : Electron-donating effects enhance solubility in polar solvents but reduce metabolic stability compared to -CF₃ .
  • Carboxyphenyl Schiff Bases : Intramolecular H-bonding stabilizes the planar core, while substituent position (ortho/meta/para) dictates supramolecular packing .

Reactivity Implications :

  • The target compound’s -CF₃ group may moderate reactivity compared to nitro analogs, balancing stability and electrophilicity.
  • Hydrazone tautomerism is likely influenced by substituent electronic effects, affecting tautomeric equilibrium and interaction with biological targets .

Physical and Spectroscopic Properties

  • Solubility : The -CF₃ group likely enhances lipid solubility compared to hydroxyl or methoxy analogs, favoring organic solvents .
  • Spectroscopy : Similar hydrazones show characteristic NMR peaks for NH (δ 10.67 ppm) and aromatic protons (δ 7.1–8.2 ppm), with shifts dependent on substituents .

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